



Application Notes and Protocols: DS-1558 in Rodent Models

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Compound of Interest		
Compound Name:	DS-1558	
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These application notes provide a comprehensive overview of the preclinical administration and dosage of **DS-1558**, a potent and orally active G protein-coupled receptor 40 (GPR40) agonist, in mouse and rat models. The information is collated from published research to guide the design of in vivo studies for type 2 diabetes and related metabolic disorders.

Introduction to DS-1558

DS-1558 is a small molecule agonist of G protein-coupled receptor 40 (GPR40), a receptor predominantly expressed in pancreatic β -cells.[1][2][3][4][5] GPR40 activation stimulates glucose-dependent insulin secretion, making it a promising therapeutic target for type 2 diabetes with a reduced risk of hypoglycemia.[3][5][6] Preclinical studies have demonstrated the efficacy of **DS-1558** in improving glucose tolerance and potentiating insulin secretion in various rodent models.[1][2][3][4]

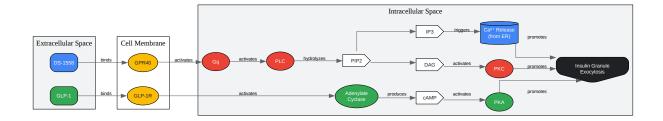
Mechanism of Action and Signaling Pathway

DS-1558 enhances glucose-stimulated insulin secretion (GSIS) through the activation of GPR40. This receptor is coupled to the Gq subunit of G proteins. Upon agonist binding, Gq activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The



resulting increase in intracellular calcium is a key signal for insulin granule exocytosis from pancreatic β -cells.

Furthermore, **DS-1558** has been shown to act synergistically with glucagon-like peptide-1 (GLP-1) receptor agonists.[1][4][6] GLP-1 receptor activation leads to an increase in intracellular cyclic AMP (cAMP), which also promotes insulin secretion. The potentiation of insulin secretion by the combination of **DS-1558** and GLP-1 agonists suggests a convergent signaling pathway that enhances the overall insulinogenic effect.[4]



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Figure 1: Simplified signaling pathway of **DS-1558** and its synergy with GLP-1 agonists in pancreatic β -cells.

Quantitative Data Summary

The following tables summarize the reported dosages and administration routes of **DS-1558** in various rodent models.

Table 1: **DS-1558** Dosage and Administration in Mice



Mouse Strain	Purpose of Study	Dosage	Administration Route	Reference
Wild-type (littermate)	Oral Glucose Tolerance Test	Not specified	Oral	[4]
GPR40 knock- out	Oral Glucose Tolerance Test	Not specified	Oral	[4]
db/db mice	Intraperitoneal Glucose Tolerance Test	3 mg/kg	Oral	[4]

Table 2: DS-1558 Dosage and Administration in Rats

Rat Strain	Purpose of Study	Dosage	Administration Route	Reference
Normal Sprague Dawley	Intravenous Glucose Injection	Not specified	Oral	[1]
Zucker fatty rats	Oral Glucose Tolerance Test	0.03, 0.1, and 0.3 mg/kg	Oral	[4]
Zucker diabetic fatty (ZDF) rats	Oral Glucose Tolerance Test	Not specified	Oral	[2][3]
SD rats	Intravenous Glucose Injection	Not specified	Oral	[5]

Experimental Protocols

Below are detailed protocols for key experiments involving **DS-1558**, based on the methodology described by Nakashima et al., 2014.[4]

Oral Glucose Tolerance Test (OGTT) in Zucker Fatty Rats

Objective: To evaluate the effect of orally administered **DS-1558** on glucose tolerance and insulin secretion in a model of insulin resistance and glucose intolerance.



Materials:

- · Zucker fatty rats
- DS-1558
- Vehicle (e.g., 0.5% methylcellulose solution)
- Glucose solution (e.g., 2 g/kg body weight)
- Blood collection supplies (e.g., tail vein lancets, capillaries)
- Glucometer and glucose test strips
- Insulin ELISA kit

Procedure:

- Fast the rats overnight (approximately 16 hours) with free access to water.
- Administer DS-1558 (0.03, 0.1, or 0.3 mg/kg) or vehicle orally by gavage.
- After a specified time (e.g., 30 or 60 minutes), collect a baseline blood sample (t=0) from the tail vein.
- Administer a glucose solution (e.g., 2 g/kg) orally by gavage.
- Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, and 120 minutes).
- Measure blood glucose concentrations immediately using a glucometer.
- Process the remaining blood to separate plasma and store at -80°C for subsequent insulin measurement using an ELISA kit.
- Analyze the data by calculating the area under the curve (AUC) for glucose and insulin.



Intraperitoneal Glucose Tolerance Test (IPGTT) in db/db Mice

Objective: To assess the synergistic effect of **DS-1558** with a GLP-1 receptor agonist on glucose control in a type 2 diabetes model.

Materials:

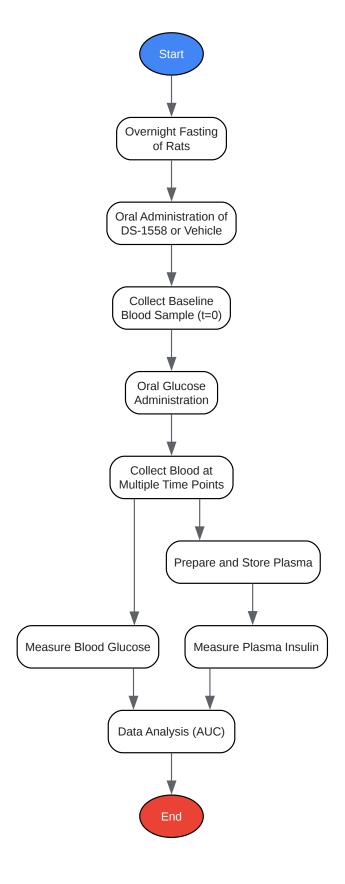
- db/db mice
- DS-1558
- Exendin-4 (GLP-1 receptor agonist)
- Vehicle
- Glucose solution (e.g., 1 g/kg body weight)
- · Blood collection supplies
- · Glucometer and glucose test strips

Procedure:

- Fast the mice for a specified period (e.g., 4-6 hours) with free access to water.
- Administer DS-1558 (3 mg/kg) or vehicle orally.
- After a specified time, administer exendin-4 or vehicle subcutaneously or intraperitoneally.
- After another specified interval, collect a baseline blood sample (t=0).
- Administer a glucose solution (e.g., 1 g/kg) intraperitoneally.
- Collect blood samples at various time points post-glucose injection (e.g., 10, 30, 60, and 120 minutes).
- Measure blood glucose concentrations.



 Analyze the data to determine the combined effect of DS-1558 and exendin-4 on glucose excursion.





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Figure 2: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).

Concluding Remarks

The preclinical data available for **DS-1558** demonstrate its potential as an oral therapeutic agent for type 2 diabetes. The provided protocols and dosage information serve as a foundation for researchers to design and execute in vivo studies to further explore the pharmacological properties of this GPR40 agonist. It is crucial to adapt these protocols to the specific research questions and institutional guidelines.

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